(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF
Overview
Description
(2-(Trifluoromethyl)phenyl)magnesium bromide , often abbreviated as TFMPMgBr , is a Grignard reagent . It consists of a phenyl group substituted with a trifluoromethyl (CF₃) moiety, attached to a magnesium atom. This compound plays a crucial role in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Synthesis Analysis
TFMPMgBr is typically synthesized by reacting (2-(Trifluoromethyl)phenyl)bromide with magnesium metal in anhydrous tetrahydrofuran (THF) . The Grignard reaction involves the nucleophilic addition of the magnesium atom to the bromide, resulting in the formation of TFMPMgBr.
Molecular Structure Analysis
The molecular formula of TFMPMgBr is C₇H₄BrF₃MgO , with a molecular weight of 265.31 g/mol . Its structure comprises the phenyl ring, the trifluoromethyl group, and the magnesium-bromine bond.
Chemical Reactions Analysis
TFMPMgBr participates in various chemical reactions:
- Cross-Coupling Reactions : It serves as a valuable reagent for cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
- Preparation of Chromanol Derivatives : Used in the synthesis of CETP inhibitors for cardiovascular disease treatment.
- Stille Coupling, Mitsunobu Reaction, and Aziridine Ring-Opening : These reactions can yield diverse organic compounds.
Physical And Chemical Properties Analysis
- Concentration : The solution is 0.50 M in THF.
- Density : At 25°C , the density is 0.975 g/mL .
Scientific Research Applications
Preparation of Fluorinated Compounds
"(2-(Trifluoromethyl)phenyl)magnesium bromide" has been employed in the preparation of tri- and difluoromethylsilanes via a magnesium metal-mediated reductive tri- and difluoromethylation process. This method showcases its use in synthesizing fluorinated compounds, which are significant in the development of materials and chemicals with unique properties, such as increased chemical and thermal stability (Prakash, Hu, & Olah, 2003).
Stereoselective Synthesis
The reagent has demonstrated utility in the stereochemical control of the ring opening of tetrahydropyrans, indicating its role in producing stereochemically complex molecules. This application is crucial for the synthesis of chiral molecules, which have implications in pharmaceuticals, agrochemicals, and materials science (Mellor & El-Sagheer, 2000).
Reductive Nucleophilic Trifluoromethylation
It's also used in an unprecedented reductive nucleophilic trifluoromethylation of aldehydes, offering an alternative method for the efficient trifluoromethylation of aldehydes. This process is significant for introducing trifluoromethyl groups into molecules, enhancing their physicochemical properties for potential applications in various fields (Zhao et al., 2010).
Magnesium Hydroxide and Oxide Synthesis
Though indirectly related, studies on magnesium hydroxide (Mg(OH)2) and magnesium oxide (MgO) synthesis and applications provide insight into broader uses of magnesium-based compounds. These compounds have applications ranging from flame retardants to catalysts and adsorbents, showing the wide-ranging impact of magnesium compounds in scientific research and practical applications (Pilarska, Klapiszewski, & Jesionowski, 2017).
Electrochemical Applications
In the field of energy storage, magnesium-based reagents like "(2-(Trifluoromethyl)phenyl)magnesium bromide" have potential applications in developing electrolyte solutions for rechargeable magnesium batteries. These solutions are crucial for achieving high thermal stability, reversible Mg deposition, and enabling the use of high voltage, high-capacity Mg insertion materials (Mizrahi et al., 2008).
Safety And Hazards
- Signal Word : Danger
- Hazard Statements : Includes flammability (H225), acute toxicity (H302), skin corrosion (H314), and respiratory irritation (H335, H336).
- Precautionary Measures : Handle with care, use appropriate protective equipment, and avoid contact with skin, eyes, and inhalation.
Future Directions
Research on TFMPMgBr continues to explore its applications in synthetic chemistry. Investigating novel reactions and optimizing its use in complex molecule synthesis are promising avenues.
properties
IUPAC Name |
magnesium;trifluoromethylbenzene;bromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSOCADRZXHTI-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)C(F)(F)F.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Mg | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265865 | |
Record name | 2-(Trifluoromethyl)phenylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Trifluoromethyl)phenyl)magnesium bromide, 0.50 M in THF | |
CAS RN |
395-47-1 | |
Record name | 2-(Trifluoromethyl)phenylmagnesium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401265865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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